REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[CH:2]=1.C(O)(=O)C>CO>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:16])([CH3:15])[CH3:17])[CH2:2]1
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was bubbled with argon for 15 min
|
Duration
|
15 min
|
Type
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ADDITION
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Details
|
palladium hydroxide (20 weight % palladium on carbon) (1.2 g) was added
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
WASH
|
Details
|
The resulting CH2Cl2 solution was washed with saturated aqueous NaHCO3, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (silica gel)
|
Type
|
WASH
|
Details
|
eluting with EtOAc (0 to 50%) in hexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(CC2=CC=CC=C12)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |